molecular formula C14H14N4OS B2886685 1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1170983-89-7

1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2886685
CAS RN: 1170983-89-7
M. Wt: 286.35
InChI Key: AIPFGIQQFRWKFP-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d]thiazole . It has been studied for its inhibitory activity in lung cancer cells . The compound has also been associated with anti-Parkinsonian properties .


Synthesis Analysis

The compound has been synthesized through various methods. One method involved the use of ethyl acetoacetate as the starting material . Another method described the synthesis of the compound with a yield of 65% .


Molecular Structure Analysis

The molecular structure of the compound has been analyzed using various techniques such as 1H NMR and 13C NMR . The compound has also been studied for its binding interactions with the adenosine A2A receptor .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been synthesized through alpha halogenation, cyclization, hydrolysis, condensation, and cyclization reaction . The compound has also been synthesized through a reaction with 1-(2-chloro ethyl) piperidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been analyzed using various techniques. For instance, 1H NMR and 13C NMR have been used to analyze the compound . The compound has also been analyzed for its compliance with Lipinski’s rule of 5 .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. The compound could be explored for its efficacy against various bacterial strains such as Staphylococcus aureus, E. coli, P. aeruginosa, and S. typhi. Its structural similarity to known antimicrobial agents suggests potential as a novel treatment option against resistant strains .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic activities of thiazole compounds make them candidates for new pain relief drugs. The compound’s ability to inhibit pro-inflammatory cytokines and reduce pain sensation could be valuable in treating chronic inflammatory diseases .

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown promise in antitumor and cytotoxic applications. The compound could be investigated for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines, offering a pathway for new oncology treatments .

Neuroprotective Properties

The neuroprotective effects of thiazoles are of great interest in the treatment of neurodegenerative diseases. This compound could be studied for its ability to protect neuronal cells from oxidative stress and apoptosis, which are common pathways in disorders like Alzheimer’s and Parkinson’s .

Antiviral Applications

Given the ongoing need for effective antiviral drugs, the compound’s structure could be optimized for activity against a range of viruses. Its thiazole core may interfere with viral replication processes, providing a base for developing treatments for diseases like HIV and influenza .

Antihypertensive and Cardiovascular Effects

Thiazole derivatives can exhibit antihypertensive activity, which is crucial in managing cardiovascular diseases. Research into this compound could reveal its potential to modulate blood pressure and offer a new class of antihypertensive drugs .

properties

IUPAC Name

2-ethyl-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-3-18-10(7-8-15-18)13(19)17-14-16-12-9(2)5-4-6-11(12)20-14/h4-8H,3H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPFGIQQFRWKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=NC3=C(C=CC=C3S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

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